molecular formula C28H46N2O9 B1218899 N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide CAS No. 63424-42-0

N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide

Cat. No.: B1218899
CAS No.: 63424-42-0
M. Wt: 554.7 g/mol
InChI Key: VQANZNCUHNPTGV-FWZZJMFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide is a complex organic compound known for its unique structure and properties. It is a derivative of galactopyranoside and is characterized by the presence of a nitrophenyl group and a palmitamide chain. This compound is primarily used as a chromogenic substrate in biochemical assays, particularly for the diagnosis of certain diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide typically involves the reaction of 2-nitrophenyl beta-D-galactopyranoside with palmitoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide has several scientific research applications:

    Biochemistry: Used as a chromogenic substrate for enzyme assays, particularly for beta-galactosidase activity.

    Medicine: Employed in diagnostic assays for diseases such as Krabbe’s disease.

    Chemistry: Utilized in the study of carbohydrate chemistry and glycosylation reactions.

    Industry: Applied in the development of biosensors and analytical devices

Mechanism of Action

The compound exerts its effects primarily through its interaction with beta-galactosidase. Upon hydrolysis by the enzyme, N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide releases a chromogenic product that can be quantitatively measured. This reaction is used to monitor enzyme activity and diagnose certain metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide is unique due to its long palmitamide chain, which enhances its hydrophobicity and allows for its incorporation into lipid-based systems. This property makes it particularly useful in the development of biosensors and diagnostic assays that require membrane integration .

Properties

IUPAC Name

N-[5-nitro-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32)/t23-,25+,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANZNCUHNPTGV-FWZZJMFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189572
Record name N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63424-42-0
Record name N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63424-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecanoylamino-4-nitrophenyl-beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063424420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(β-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.